Grisorixin

ionophore selectivity potassium transport membrane conductance

Grisorixin is a monocarboxylic polyether ionophore antibiotic of the nigericin group, originally isolated from Streptomyces griseus. It forms neutral 1:1 complexes with monovalent cations, preferentially transporting K⁺ across biological membranes, and exhibits activity against Gram-positive bacteria and fungi.

Molecular Formula C40H68O10
Molecular Weight 709 g/mol
CAS No. 31357-58-1
Cat. No. B1215602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrisorixin
CAS31357-58-1
Synonymsepigrisorixin
grisorixin
grisorixin, monocesium salt
grisorixin, monolithium salt
grisorixin, monopotassium salt
grisorixin, monorubidium salt
grisorixin, monosilver (+1) salt
grisorixin, monosodium salt
grisorixin, monothallium (+1) salt
Molecular FormulaC40H68O10
Molecular Weight709 g/mol
Structural Identifiers
SMILESCC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC
InChIInChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)/t21-,22-,23-,24+,25?,26?,27+,28+,29+,30+,31+,32?,33?,34-,35?,37?,38?,39-,40+/m0/s1
InChIKeyZITSQIZMRMDQLE-RHQSYKMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grisorixin (CAS 31357-58-1) Procurement Guide: Monocarboxylic Polyether Ionophore of the Nigericin Group


Grisorixin is a monocarboxylic polyether ionophore antibiotic of the nigericin group, originally isolated from Streptomyces griseus [1]. It forms neutral 1:1 complexes with monovalent cations, preferentially transporting K⁺ across biological membranes, and exhibits activity against Gram-positive bacteria and fungi [2]. Its C40H68O10 scaffold differs from the closest homolog nigericin (C40H68O11) by a single oxidation at C30—grisorixin bears a methyl group where nigericin carries a hydroxymethyl—making grisorixin the direct biosynthetic precursor and a less oxidized, more lipophilic analog in this polyether family [3].

Why Nigericin-Group Polyether Ionophores Are Not Interchangeable: The Grisorixin Case


Within the nigericin group of monocarboxylic polyether ionophores, subtle structural variations at C30 and C28 produce large functional divergences. Grisorixin (C30-CH₃) and nigericin (C30-CH₂OH) differ by only one oxygen atom, yet this single oxidation state change alters cation selectivity profiles, membrane conductance behavior, toxicity to both mammalian cells and ciliate models, and biosynthetic relationship (grisorixin is the direct enzymatic precursor of nigericin) [1][2]. Even epimerization at C28 (grisorixin vs. epigrisorixin) measurably reduces biological activity [3]. Consequently, procurement based solely on “nigericin-group ionophore” without specifying the exact congener risks obtaining a compound with different ion transport kinetics, different toxicity, and different performance in established experimental models.

Grisorixin Quantitative Differentiation Evidence: Comparator-Based Performance Data


Cation Selectivity Ranking: Grisorixin Favors K⁺ over Na⁺, Opposite to Monensin

Grisorixin exhibits a monovalent cation selectivity sequence of Ag⁺ > Tl⁺ > K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺, with association constants ranging from 10² to 10⁷, placing K⁺ well above Na⁺ in its affinity hierarchy [1]. This contrasts sharply with the widely used polyether ionophore monensin, which has a substantial preference for Na⁺ over K⁺ [2]. In planar lipid bilayer experiments, the maximum membrane conductance is obtained with grisorixin and K⁺, with conductance-pH curves showing a pronounced maximum at neutral pH [2]. Monensin, by comparison, acts as a Na⁺-selective electrogenic carrier in the same bilayer system [2].

ionophore selectivity potassium transport membrane conductance

In Vivo Cardiovascular Toxicity: Alborixin Is Twofold More Toxic Than Grisorixin

In anesthetized guinea-pigs receiving intravenous perfusion at 0.4 mg/kg/min, alborixin was two times more toxic than grisorixin [1]. Both compounds produced marked increases in arterial blood pressure, ECG conduction and repolarization disorders, and a +200% increase in kaliemia. When compared at equal doses (2 mg/kg grisorixin vs. 1 mg/kg alborixin) in anesthetized dogs, grisorixin increased ventricular contractile force by +250% while alborixin produced +320%, with alborixin causing a more marked decrease in plasma sodium in the coronary sinus [2].

cardiovascular toxicity ionophore safety in vivo comparison

Myocardial Tl-201 Imaging Enhancement: Grisorixin Increases Myocardium-to-Background Ratio from 1.92 to 4.45

In a dose-response study in dogs, grisorixin pretreatment at the optimal dose of 60 µg/kg elevated the myocardial-to-background (M/B) ratio in thallium-201 scintigrams from 1.92 (control) to 4.45 [1]. At this dose, coronary blood flow increased from 40 to 176 mL/min within 5 minutes post-injection, with only a very slight concomitant increase in left-ventricular pressure and myocardial contractility [1]. At 500 µg/kg, absolute myocardial Tl-201 uptake rose by 35% over control values [1]. Importantly, below 60 µg/kg grisorixin acted purely as a coronary vasodilator, whereas above this dose it became a potent positive inotropic agent, enabling dose-dependent functional separation of its cardiovascular effects [1].

myocardial imaging thallium-201 coronary vasodilation

Mitochondrial Glutamate Transport: Grisorixin Inhibits; Valinomycin Stimulates

In rat liver mitochondria at 10⁻⁷ M, grisorixin inhibited phosphate and glutamate uptake, whereas valinomycin—another K⁺-selective ionophore—increased both [1]. The protonophore ClCCP inhibited both transport processes by 50%, and rotenone had little effect. Under non-uncoupling conditions ([K⁺]ext = 10 mM, [grisorixin] = 10⁻⁷ M), grisorixin inhibited both glutamate and glutamate + malate oxidation, in contrast to valinomycin which increased oxidation by stimulating anion transport [1]. This functional divergence arises because grisorixin, as a nigericin-group electroneutral K⁺/H⁺ exchanger, competes with the mitochondrial anion translocases for the proton gradient, whereas valinomycin acts as an electrogenic K⁺ carrier.

mitochondrial transport glutamate uptake ionophore mechanism

Epimer-Specific Toxicity: Grisorixin Exceeds Epigrisorixin; Nigericin Exceeds Grisorixin

In Tetrahymena pyriformis exposed to 10 mg/L of each antibiotic, the duration of cell division inhibition increased in the order: epigrisorixin < epinigericin < grisorixin < nigericin [1]. All four compounds caused a marked decrease in DNA and RNA synthesis. Within each epimeric pair, the natural C28-equatorial methyl configuration (grisorixin and nigericin) was more active than the axial epimer (epigrisorixin and epinigericin). The toxicity difference between nigericin and grisorixin is attributed to the C30 substituent (CH₂OH vs. CH₃), while the difference between each antibiotic and its epimer is attributed to the C28 methyl orientation [1].

epimer structure-activity ciliate toxicity polyether SAR

High-Value Application Scenarios for Grisorixin Based on Verified Differentiation Evidence


K⁺-Selective Electroneutral Ionophore for Mitochondrial Bioenergetics Studies

Grisorixin provides electroneutral K⁺/H⁺ exchange across mitochondrial membranes, inhibiting glutamate and phosphate uptake, in direct contrast to the electrogenic K⁺ carrier valinomycin which stimulates anion transport [1]. This makes grisorixin the appropriate choice for experiments requiring dissipation of the mitochondrial proton gradient without generating a membrane potential, such as studies of metabolite transport coupling mechanisms.

Thallium-201 Myocardial Perfusion Imaging Enhancement in Large-Animal Models

At precisely 60 µg/kg, grisorixin increases the myocardial-to-background ratio from 1.92 to 4.45 (2.3-fold) in canine Tl-201 scintigraphy while functioning solely as a coronary vasodilator without significant inotropic effects [1]. This dose-dependent functional separation—vasodilation below 60 µg/kg, positive inotropy above—is a characterized property not shared by nigericin or monensin, making grisorixin the preferred ionophore for cardiac imaging protocols.

Structure-Activity Relationship Studies on Polyether Epimers and Oxidation State

Grisorixin occupies a defined position in the C30 oxidation series (CH₃) between the more oxidized nigericin (CH₂OH) and the epimeric epigrisorixin (C28 axial methyl), with quantitatively established toxicity ranking in T. pyriformis [1] and a demonstrated biosynthetic relationship as the direct enzymatic precursor of nigericin [2]. This makes grisorixin an essential reference compound for SAR campaigns exploring polyether ionophore pharmacophores.

Comparative Cardiovascular Pharmacology with Alborixin as Internal Control

In anesthetized dog and guinea-pig models, grisorixin and alborixin produce quantitatively distinct hemodynamic profiles: alborixin is twofold more toxic and produces greater contractile force increases (+320% vs. +250%) at half the dose [1][2]. Grisorixin can serve as the less toxic reference K⁺-selective ionophore in studies evaluating the cardiovascular risk profile of nigericin-group compounds.

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